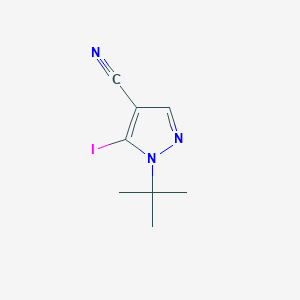
1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the tert-butyl and iodo groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
The synthesis of 1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl and iodo groups. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.
-
Synthetic Routes
Step 1: Formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.
Step 2: Introduction of the tert-butyl group using tert-butyl chloride in the presence of a base such as potassium carbonate.
Step 3: Iodination of the pyrazole ring using iodine or an iodine-containing reagent under controlled conditions.
-
Industrial Production Methods
- Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. The use of microreactor systems can facilitate the direct introduction of functional groups, making the process more sustainable and versatile .
Analyse Chemischer Reaktionen
1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
-
Substitution Reactions
- The iodo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
-
Oxidation and Reduction
- The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove the iodo group.
-
Common Reagents and Conditions
- Substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
- Oxidation reactions may involve oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
-
Major Products
- The major products formed depend on the type of reaction and the reagents used. For example, substitution with an amine can yield an amino-pyrazole derivative.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile has several applications in scientific research:
-
Chemistry
- It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
-
Biology
- The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
-
Medicine
- It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
-
Industry
Wirkmechanismus
The mechanism of action of 1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
1-(tert-Butyl)-5-iodo-1H-pyrazole-4-carbonitrile can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
1-(tert-Butyl)-3-iodo-1H-pyrazole-4-carbonitrile: Similar structure but with different substitution patterns.
1-(tert-Butyl)-5-chloro-1H-pyrazole-4-carbonitrile: Chlorine instead of iodine, leading to different reactivity.
1-(tert-Butyl)-5-bromo-1H-pyrazole-4-carbonitrile: Bromine instead of iodine, affecting the compound’s chemical properties.
-
Uniqueness
Eigenschaften
Molekularformel |
C8H10IN3 |
|---|---|
Molekulargewicht |
275.09 g/mol |
IUPAC-Name |
1-tert-butyl-5-iodopyrazole-4-carbonitrile |
InChI |
InChI=1S/C8H10IN3/c1-8(2,3)12-7(9)6(4-10)5-11-12/h5H,1-3H3 |
InChI-Schlüssel |
VKHOHXCRVCYSOW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C(=C(C=N1)C#N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


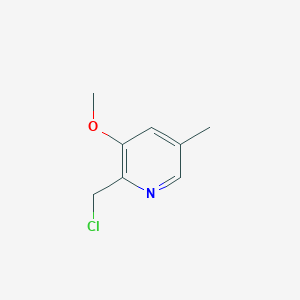
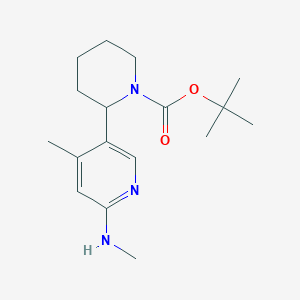
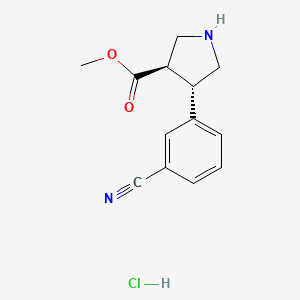
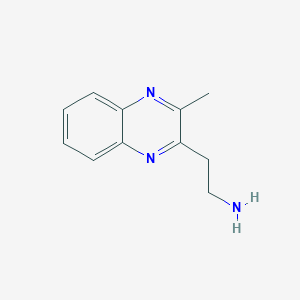
![tert-butyl (2R,3S)-2-(3-bromopropyl)-3-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B13007347.png)
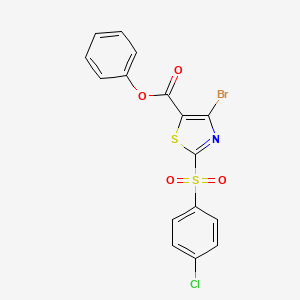
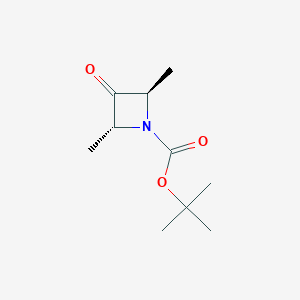


![1-(2-Methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B13007381.png)
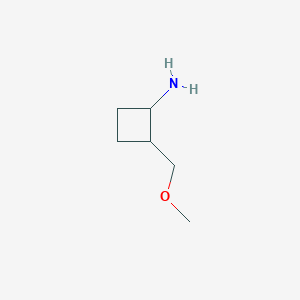
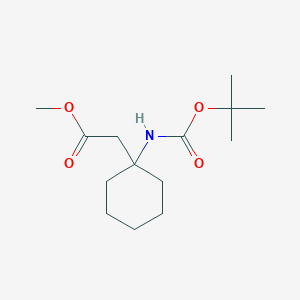
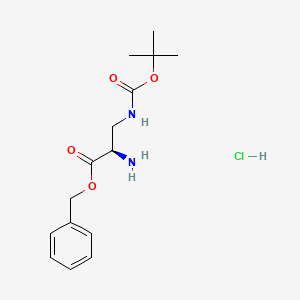
![2-Chloro-N-(5-methyl-2H-[1,2,5]thiadiazolo[2,3-a]pyridin-4-yl)acetamide](/img/structure/B13007416.png)
